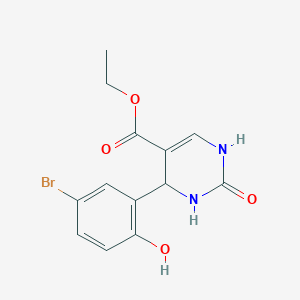![molecular formula C20H18N4O B12904324 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]- CAS No. 787590-81-2](/img/structure/B12904324.png)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzyloxy group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyrazine core with an N-methyl substitution.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved by reacting benzyl alcohol with a phenyl halide in the presence of a base such as potassium carbonate.
Cyclization to Form Imidazo[1,2-a]pyrazine: The benzyloxyphenyl intermediate is then subjected to cyclization with appropriate reagents to form the imidazo[1,2-a]pyrazine core. This step often involves the use of a strong base like sodium hydride and a suitable solvent such as dimethyl sulfoxide.
N-Methylation: The final step involves the methylation of the nitrogen atom in the imidazo[1,2-a]pyrazine ring. This can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.
科学的研究の応用
3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(2-(benzyloxy)phenyl)imidazo[1,2-a]pyrazine: Lacks the N-methyl substitution.
3-(2-(benzyloxy)phenyl)-N-ethylimidazo[1,2-a]pyrazin-8-amine: Contains an ethyl group instead of a methyl group.
Uniqueness
3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the N-methyl group can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
CAS番号 |
787590-81-2 |
|---|---|
分子式 |
C20H18N4O |
分子量 |
330.4 g/mol |
IUPAC名 |
N-methyl-3-(2-phenylmethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H18N4O/c1-21-19-20-23-13-17(24(20)12-11-22-19)16-9-5-6-10-18(16)25-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,21,22) |
InChIキー |
NUAPTXACWDQFJY-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)


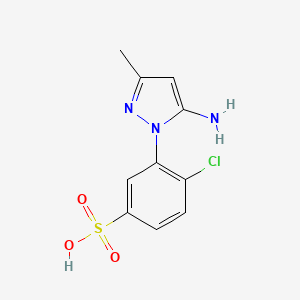
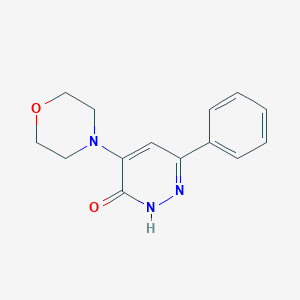
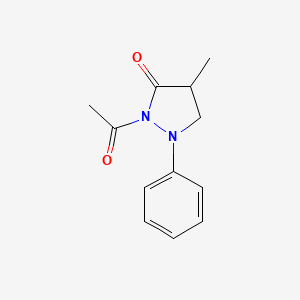
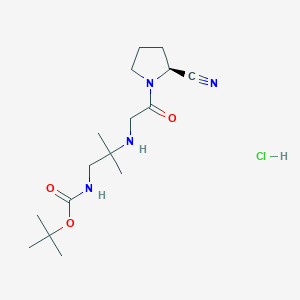

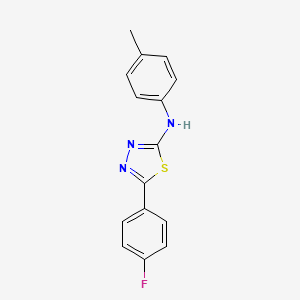
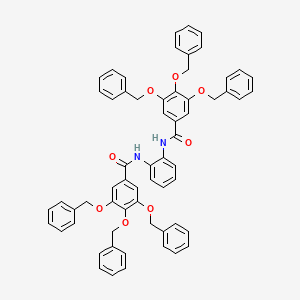
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)


